1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a bromo substituent at position 1, a fluoro group at position 4, and a sulfanylmethyl group linked to a 3,4-difluorophenyl ring at position 2 of the benzene core.
Properties
IUPAC Name |
1-bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3S/c14-11-3-1-9(15)5-8(11)7-18-10-2-4-12(16)13(17)6-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRWDXNQPRSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Scientific Research Applications
1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Positional Halogen and Substituent Variations
1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 1443341-27-2):
1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1):
Functional Group Replacements
- 1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91): Replaces the sulfanylmethyl group with methoxy, enhancing electron-donating character. Potential Use: Methoxy groups are common in pharmaceuticals for metabolic stability .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6):
1-Bromo-4-(difluoromethylsulfonyl)benzene (CAS 51679-57-3):
Halogen-Substituted Derivatives
1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene :
1-Bromo-4-[chloro-(4-fluorophenyl)methyl]benzene (CAS 1340421-97-7):
Data Table: Key Comparative Properties
*Estimated based on analog data.
Biological Activity
1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene (C13H8BrF3S) is a complex organic compound notable for its unique structural features, including the presence of bromine, fluorine, and a sulfanylmethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has a molecular weight of approximately 333.1654 g/mol and a molecular formula of C13H8BrF3S. Its structure allows for diverse reactivity patterns, making it suitable for numerous applications in synthetic organic chemistry.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrF3S |
| Molecular Weight | 333.1654 g/mol |
| XLogP3 | 4.9 |
| Hydrogen Bond Acceptor Count | 4 |
| Heavy Atom Count | 18 |
Biological Activity
The biological activity of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has been explored through various studies focusing on its interaction with biological macromolecules. Preliminary data indicates that this compound may exhibit significant interactions with specific enzymes and receptors, leading to alterations in their activity.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation : It might interact with receptors, altering signaling pathways associated with various physiological processes.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antimicrobial Activity : Research has shown that compounds similar to 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene possess antimicrobial properties. In vitro studies indicate potential effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives of the compound have been evaluated for anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through specific signaling pathways.
- Binding Affinity Studies : Interaction studies have revealed that the compound shows promising binding affinity towards certain targets involved in disease processes, suggesting potential therapeutic applications.
Comparative Analysis
To better understand the uniqueness of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Chloro-3-fluoro-4-(3,4-difluorophenyl)sulfanylmethylbenzene | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |
| 1-Fluoro-4-(3,5-difluorophenyl)sulfanylmethylbenzene | Lacks bromine; different fluorine positioning | Varies in biological activity due to structural differences |
| 1-Bromo-3-fluoro-benzene | Simpler structure without sulfanylmethyl group | Limited versatility in biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
